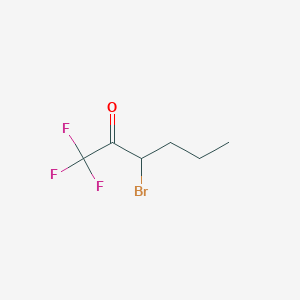
3-Bromo-1,1,1-trifluoro-hexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,1,1-trifluoro-hexan-2-one is a chemical compound with the molecular formula C6H8BrF3O and a molecular weight of 233.03 . It is used for proteomics research .
Synthesis Analysis
The synthesis of 3-Bromo-1,1,1-trifluoro-hexan-2-one involves the reaction of 2-bromo-4,4,4-trifluoroacetoacetate with sulfuric acid as a catalyst. The reaction mixture is then hydrolyzed and decarboxylated to yield 3-Bromo-1,1,1-trifluoro-hexan-2-one .Molecular Structure Analysis
The molecular structure of 3-Bromo-1,1,1-trifluoro-hexan-2-one consists of six carbon atoms, eight hydrogen atoms, one bromine atom, three fluorine atoms, and one oxygen atom .Chemical Reactions Analysis
3-Bromo-1,1,1-trifluoro-hexan-2-one can undergo various chemical reactions. For instance, it can react with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis (trifluoromethyl)-4-hydroxydihydro-3-furoate .Physical And Chemical Properties Analysis
3-Bromo-1,1,1-trifluoro-hexan-2-one is a clear colorless to pale yellow liquid. It has a molecular weight of 233.03 and a molecular formula of C6H8BrF3O .Wissenschaftliche Forschungsanwendungen
Versatile Fluorinated Building Block
3-Bromo-1,1,1-trifluoroacetone, a variant of 3-Bromo-1,1,1-trifluoro-hexan-2-one, is recognized as a versatile fluorinated building block. It has been effectively utilized in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds. One notable application includes the synthesis of 1,1,1-trifluoro-1,2-epoxypropane, which is itself a significant fluorinated building block in numerous chemical reactions (Lui, Marhold, & Rock, 1998).
Chemical Reactions with Benzenethiols
In the presence of InCl3•4H2O, 3-Bromo-1,1,1-trifluoro-hexan-2-one has been shown to react with benzenethiols, producing both addition-elimination and substitution products. These reactions demonstrate the compound's versatility and reactivity, particularly in the generation of thiophenyl compounds (Zhao et al., 2010).
Photodissociation Dynamics Studies
The photodissociation dynamics of 3-Bromo-1,1,1-trifluoro-2-propanol, a related compound, have been explored. Studies at 234 nm using techniques like REMPI-TOFMS provide insights into the dissociation processes and the energy distributions in the resultant fragments. These findings are crucial in understanding the molecular behavior of similar compounds under photodissociation (Indulkar et al., 2011).
Application in CO2 Fixation
3-Bromo-1,1,1-trifluoro-2-propanol has been effectively used in the chemical fixation of CO2 with epoxides to form cyclic carbonates. This represents a significant application in CO2 utilization and transformation, highlighting its potential in environmentally beneficial chemical processes (Ma et al., 2020).
Trifluoromethylation in Bioactive Compounds
It serves as an effective indirect trifluoromethylation reagent to construct 3-trifluoromethyl isocoumarin skeletons in bioactive molecules. This application is significant for the synthesis of complex organic structures, particularly in pharmaceutical chemistry (Zhou et al., 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-1,1,1-trifluorohexan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3O/c1-2-3-4(7)5(11)6(8,9)10/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTILTJDSVPWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1,1,1-trifluoro-hexan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B2426512.png)
![2-methoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B2426513.png)
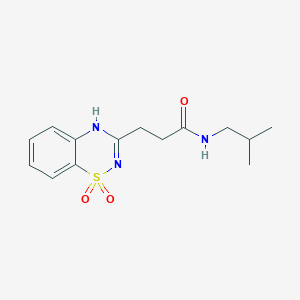

![N-(3,4-dimethoxyphenyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B2426517.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2426518.png)
![Benzo[d]thiazol-6-yl(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2426519.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-[(4-methylphenyl)sulfamoyl]benzoate](/img/structure/B2426520.png)
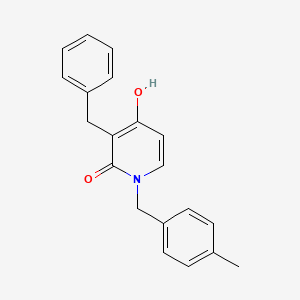
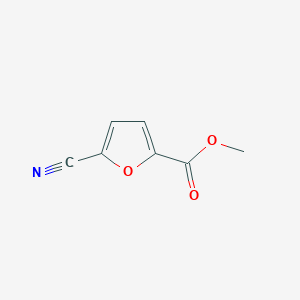
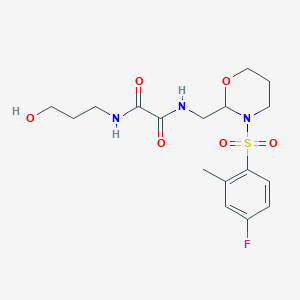

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2426533.png)